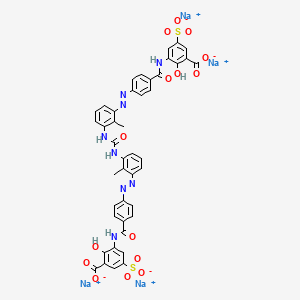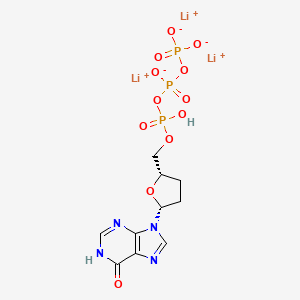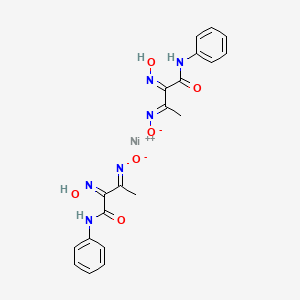
1-Methyl-4-(cyanomethyl)-1,4-diazepane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and σ1 Receptor Ligands
- Chiral-Pool Synthesis of 1,4-Diazepanes as σ1 Receptor Ligands : Research demonstrates the synthesis of 1,4-diazepanes with substituents in various positions, leading to high σ1 receptor affinity. These compounds were synthesized from amino acids and showed potential in enhancing cognition without severe toxic effects (Fanter et al., 2017).
Metal Complexes and Catalysis
- Novel Iron(III) Complexes : A study on iron(III) complexes of 1,4-diazepanes explored their role as functional models for extradiol cleaving catechol dioxygenase enzymes, demonstrating regioselective extradiol cleavage of catechols (Mayilmurugan et al., 2008).
- Manganese(III) Complexes for Olefin Epoxidation : Manganese(III) complexes with 1,4-diazepane ligands were studied for their catalytic ability in olefin epoxidation, showing how ligand Lewis basicity affects reactivity (Sankaralingam & Palaniandavar, 2014).
Structural Studies and Organic Synthesis
- Structure of 1,4-Diazepanes : Research on 2-[cyano(aryl)methylene]-hexahydropyrimidines and hexahydro-1H-1,3-diazepines focused on their tautomeric equilibrium and crystal structure, providing insights into the structural aspects of these compounds (Huang et al., 1988).
- Novel Nickel(II) Complexes : A study explored nickel(II) complexes of 1,4-diazepanes for alkane hydroxylation, highlighting the influence of ligand stereoelectronic factors on nickel(II) spin-state and catalytic efficiency (Sankaralingam et al., 2017).
Pharmacological Applications
- Synthesis of Cytotoxic σ Receptor Ligands : A study on the synthesis of bicyclic σ receptor ligands from glutamate derivatives demonstrated cytotoxic activity against human tumor cell lines, highlighting potential in cancer treatment (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBXXDUDCFJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651604 | |
| Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90206-21-6 | |
| Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine](/img/structure/B1497390.png)

![{4-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}mercury(1+) acetate](/img/structure/B1497394.png)

![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)




![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2)](/img/structure/B1497424.png)

